molecular formula C21H17Cl2NO2 B5731329 N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide

N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide

Cat. No. B5731329
M. Wt: 386.3 g/mol
InChI Key: JSTIMVWJYVEBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique properties, which make it an attractive option for researchers looking to explore new avenues of research.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, which play a critical role in various cellular processes.
Biochemical and Physiological Effects:
N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide in lab experiments is its unique properties, which make it an attractive option for researchers looking to explore new avenues of research. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide. One potential area of research is the development of new drugs based on this compound, which can be used for the treatment of various diseases. Additionally, further research can be conducted to better understand the mechanism of action of this compound and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide is a complex process that involves several steps. The first step in the synthesis process involves the reaction of 2,5-dichlorophenol with benzylamine to form N-benzyl-2,5-dichlorophenol. This intermediate is then reacted with benzoyl chloride to form N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide.

Scientific Research Applications

N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various areas, including cancer research, drug discovery, and neuroscience.

properties

IUPAC Name

N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-18-9-10-19(23)20(12-18)26-14-16-7-4-8-17(11-16)21(25)24-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTIMVWJYVEBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide

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